5-bromo-3-chloro-2-fluoroBenzonitrile
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Overview
Description
5-bromo-3-chloro-2-fluorobenzonitrile is a halogenated benzonitrile derivative, which is a compound of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. The presence of bromine, chlorine, and fluorine atoms on the benzene ring makes it a versatile compound for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as this compound, often involves halogenation reactions where various halogen-containing reagents are used to introduce halogen atoms onto the benzene ring. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a related compound, was achieved through a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile using a new synthon, which provided a significant yield . Similarly, the synthesis of 2,4-dibromo-5-fluorobenzonitrile, another related compound, was performed with an 81.5% yield, demonstrating the feasibility of synthesizing such halogenated compounds with high efficiency .
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles is characterized by the presence of a cyano group attached to a benzene ring that is substituted with various halogen atoms. The arrangement of these substituents can significantly influence the reactivity and properties of the molecule. For example, the study of isostructures and polymorphs of dihalo-hydroxybenzonitriles revealed that the arrangement of halogen atoms can lead to different chain-like assemblies and interactions, which are crucial for understanding the molecular structure and its implications .
Chemical Reactions Analysis
Halogenated benzonitriles, such as this compound, can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr). For example, the reaction of aryl fluorides with sodium sulfide was investigated, showing that fluorobenzonitriles substituted with chlorine or bromine can undergo selective substitution of fluorine to yield halo-substituted mercaptobenzonitriles . This indicates that the compound may also participate in similar reactions, allowing for the selective introduction of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the cyano group. These substituents can affect the compound's melting point, boiling point, solubility, and stability. Although specific data on this compound is not provided, related compounds have been shown to form solvates and polymorphs, which suggests that this compound may also exhibit such behavior under different conditions . Additionally, the halogen atoms may make the compound susceptible to halodeboronation reactions, as demonstrated by the facile synthesis of 2-bromo-3-fluorobenzonitrile from aryl boronic acids .
Scientific Research Applications
Synthesis of Halogenated Compounds
5-bromo-3-chloro-2-fluorobenzonitrile serves as an intermediate in the synthesis of various halogenated compounds. It's used in the halodeboronation of aryl boronic acids to form aryl bromides and chlorides. The process showcases the versatility of halogenated benzonitriles in creating compounds with diverse halogen configurations, useful in further chemical reactions and product synthesis (Szumigala et al., 2004).
Crystallography and Molecular Structure Analysis
The compound has been instrumental in crystallography studies, particularly in analyzing the molecular structures of small organic compounds. For instance, the structures of various halogen-substituted benzonitriles were studied through X-ray diffraction, revealing various intermolecular interactions like hydrogen bonding, π-stacking, and halogen–halogen interactions. These studies are crucial for understanding the physical and chemical properties of halogenated molecules (Aldeborgh et al., 2014).
Applications in Material Science
Spectroscopic Analysis and Nonlinear Optical Properties
This compound has been a subject of interest in spectroscopic studies to understand its vibrational properties. The analyses, including FTIR and FT-Raman spectroscopy, provide insights into the fundamental modes of the compound, which are essential for material characterization. Moreover, studies on its nonlinear optical (NLO) properties, like polarizability and hyperpolarizability, highlight its potential in applications like optical switching and modulation (Jeyavijayan et al., 2018).
Applications in Pharmacological Research
Chemoselective Functionalization
The compound's ability for chemoselective functionalization makes it a valuable agent in the synthesis of complex molecules. It allows for selective bromide substitution, providing a pathway for creating molecules with specific halogen arrangements. Such precision in molecular synthesis is crucial for developing pharmacologically active compounds with desired properties (Stroup et al., 2007).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJQDDAWJDDIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285361 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000577-76-3 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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